5-Chlorothiazolo[4,5-d]pyrimidin-7-amine
Description
5-Chlorothiazolo[4,5-d]pyrimidin-7-amine is a fused heterocyclic compound featuring a thiazole ring fused to a pyrimidine ring. The chlorine atom at position 5 of the pyrimidine ring and the amine group at position 7 are critical for its reactivity and biological activity. Its synthesis typically involves nucleophilic substitution reactions, such as the treatment of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide and subsequent alkylation or substitution with amines like morpholine .
Properties
Molecular Formula |
C5H3ClN4S |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
5-chloro-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-3(7)2-4(10-5)8-1-11-2/h1H,(H2,7,9,10) |
InChI Key |
HNFZFBDAXWFNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2S1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with cyanamide in the presence of a base, followed by chlorination using phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Condensation Reactions: The amine group at the 7th position can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazolopyrimidines
- Sulfoxides and sulfones
- Imines and Schiff bases
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the proliferation of cancer cells and reducing inflammation in preclinical studies.
Mechanism of Action
The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as kinases and proteases, inhibiting their activity.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Q & A
Q. What are the optimal synthetic routes for 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves chlorination of precursor thiazolopyrimidine derivatives using POCl₃ under reflux conditions. For example, refluxing the precursor in POCl₃ for 5 hours achieves a 91% yield . Key optimization parameters include:
- Temperature : Maintain reflux (typically 100–110°C for POCl₃ reactions).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Ice-water quenching followed by filtration and washing with cold water yields high-purity products .
Table 1 : Representative Synthesis Conditions
| Precursor | Reagent | Time (h) | Yield (%) | Purity (NMR/MS) |
|---|---|---|---|---|
| Compound 3 | POCl₃ | 5 | 91 | >95% |
Q. Which analytical techniques are critical for confirming the structure and purity of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine?
- Methodological Answer :
Q. How does the reactivity of the 7-chloro group influence substitution reactions?
- Methodological Answer : The 7-chloro group is moderately reactive in nucleophilic aromatic substitution (SNAr) but may require activation. For example:
- Base Catalysis : NaOMe in refluxing PrOH facilitates substitution .
- Catalysts : Palladium-based catalysts (e.g., Suzuki coupling) enable cross-coupling with aryl boronic acids .
- Challenges : Electron-donating groups (e.g., -NH₂) at adjacent positions can deactivate the chloro group, necessitating harsher conditions .
Advanced Research Questions
Q. How can computational methods streamline the design of thiazolopyrimidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning identifies optimal conditions. For example:
Q. How should researchers address contradictory data in substitution reactivity studies?
- Methodological Answer : Contradictions often arise from electronic or steric effects. Strategies include:
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in H₂O) to track substitution pathways .
- Kinetic Studies : Vary temperature/pH to distinguish between competing mechanisms (e.g., SNAr vs. radical pathways) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance chloro group reactivity .
Q. What methodologies are used to study biological target interactions of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ATP) quantify affinity for target proteins .
- Molecular Docking : Predict binding modes using X-ray crystallography data of homologous proteins .
Q. What advanced techniques elucidate reaction mechanisms for thiazolopyrimidine functionalization?
- Methodological Answer :
- In Situ Spectroscopy : IR monitors intermediate formation (e.g., nitrenes in azide reactions) .
- Isotope Effects : ²H/¹H kinetic isotope experiments distinguish between concerted and stepwise mechanisms .
- Computational Modeling : Transition state visualization via Gaussian software explains regioselectivity in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
